

# An In-depth Technical Guide to 2-Chloropropionyl Chloride

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## Compound of Interest

Compound Name: 2-Chloropropionyl chloride

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Chloropropionyl chloride**, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, outlines key experimental protocols for its synthesis, and visualizes the synthetic pathways.

## Core Chemical Properties

**2-Chloropropionyl chloride**, also known as 2-chloropropanoyl chloride, is a highly reactive acyl chloride.<sup>[1]</sup> It is a colorless to light yellow liquid with a pungent odor.<sup>[1][2][3]</sup> Its reactivity stems from the presence of both an acid chloride group and a chlorine atom on the adjacent alpha-carbon, making it a valuable precursor for introducing the 2-chloropropionyl moiety into more complex molecules.<sup>[2]</sup> It is soluble in organic solvents but reacts with nucleophiles such as water, alcohols, and amines.<sup>[1][3]</sup>

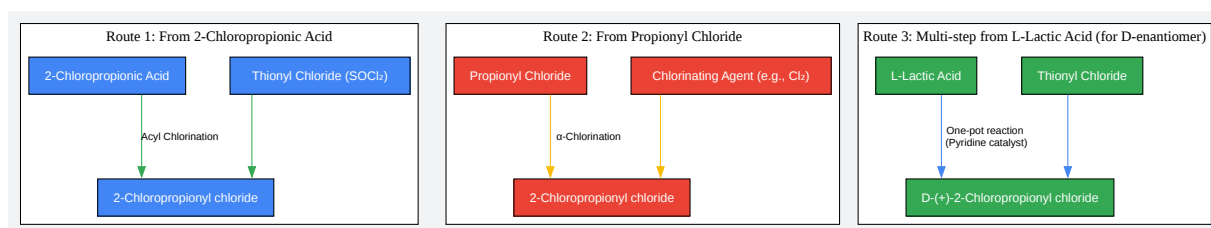
The fundamental molecular data for **2-Chloropropionyl chloride** is summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> O	[4][5][6][7]
Molecular Weight	126.97 g/mol	[4][6][7]
Alternate Molecular Weight	126.969 g/mol	[5][8]
CAS Registry Number	7623-09-8	[5][6][7]
IUPAC Name	2-chloropropanoyl chloride	[4][7]

## Synthetic Pathways and Experimental Protocols

The synthesis of **2-Chloropropionyl chloride** is primarily achieved through two main industrial methods: the chlorination of 2-chloropropionic acid and the chlorination of propionyl chloride.[9]

The following diagram illustrates the primary pathways for synthesizing **2-Chloropropionyl chloride**, highlighting the key reactants and intermediate steps.



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Caption: Key synthetic routes to **2-Chloropropionyl chloride**.

This method utilizes a chlorinating agent, most commonly thionyl chloride (SOCl<sub>2</sub>), to convert 2-chloropropionic acid into its corresponding acyl chloride.[2][3] The byproducts, sulfur dioxide

and hydrogen chloride, are gaseous, which simplifies product purification.[2]

#### Methodology:

- **Reactant Charging:** In a reaction vessel equipped for reflux, charge 2-chloropropionic acid.
- **Reagent Addition:** Add thionyl chloride. An optimized protocol suggests a molar ratio of 1:1.2 of 2-chloropropionic acid to thionyl chloride.[2]
- **Reaction:** Heat the mixture to reflux, typically between 70-80°C, for a duration of 4-6 hours. [2]
- **Purification:** After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation. The final product, **2-Chloropropionyl chloride**, is then purified by distillation under reduced pressure.[2]

This industrial method involves the direct chlorination of propionyl chloride.[2][10] The reaction substitutes a hydrogen atom on the  $\alpha$ -carbon with a chlorine atom.[2]

#### Methodology:

- **Apparatus Setup:** The reaction is conducted in a reactor equipped with a feed system, temperature control, a condenser, and an exhaust gas system.[9]
- **Reactant and Catalyst Charging:** Add propionyl chloride and a catalyst, such as chlorosulfonic acid, to the reactor.[9]
- **Gas Introduction:** Heat the mixture to the desired reaction temperature (e.g., 40°C) and introduce chlorine gas and oxygen at a specific flow rate.[9] Oxygen can act as a radical scavenger to inhibit side reactions.[9]
- **Monitoring and Completion:** The reaction progress is monitored by sampling and analysis until the starting material is consumed.[9]
- **Purification:** Upon completion, the desired **2-Chloropropionyl chloride** is isolated and purified from the reaction mixture.

A one-pot method has been developed to synthesize the optically active D-(+)-**2-chloropropionyl chloride** from food-grade L-lactic acid.[11]

Methodology:

- Initial Setup: Add thionyl chloride to a reaction flask and cool to below 0°C using an ice-salt bath.[11]
- Reactant Addition: Slowly add L-lactic acid and a pyridine catalyst dropwise, maintaining the system temperature below 0°C. A typical weight ratio is L-lactic acid to thionyl chloride of 1:3.2–3.4 and L-lactic acid to pyridine of 1:0.05–0.08.[11]
- Initial Reaction: Stir the mixture under the ice-salt bath conditions for 3-6 hours.[11]
- Heating: Raise the temperature to 40-60°C and maintain for several hours.[11]
- Product Isolation: After the reaction, the product, D-(+)-**2-chloropropionyl chloride**, is obtained by rectification under reduced pressure.[11]

## Applications in Research and Development

**2-Chloropropionyl chloride** is a versatile reagent in organic synthesis. It is a key intermediate in the production of various pharmaceuticals, including beta-lactam antibiotics and drugs such as ibuprofen.[3][10] It is also used in the synthesis of agrochemicals and for the chemical surface functionalization of materials like parylene C.[2][6] Its high reactivity requires careful handling under anhydrous conditions to prevent hydrolysis.[3]

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